

Introduction: Understanding the Isotopic Distinction in Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thiophene-d4*

Cat. No.: *B1597329*

[Get Quote](#)

Thiophene-d4 (C₄D₄S), the deuterated analogue of thiophene, is an indispensable tool in modern research, particularly in pharmaceutical development and metabolic studies where it serves as a stable isotope-labeled internal standard. While the substitution of hydrogen with deuterium imparts unique properties for mass spectrometry-based quantification, it does not significantly alter the chemical reactivity or the toxicological profile of the molecule. Therefore, for the purposes of laboratory safety, the Safety Data Sheet (SDS) for **Thiophene-d4** is fundamentally based on the well-characterized hazards of its parent compound, Thiophene. This guide synthesizes the critical safety information from various authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks and the necessary protocols for the safe handling of **Thiophene-d4**.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety assessment. These characteristics influence its behavior in the laboratory environment, from storage requirements to the potential for vapor accumulation.

Property	Value	Source(s)
Chemical Name	2,3,4,5-tetradeuteriothiophene	[1][2]
Synonyms	Thiophene-d4, Thiofuran-d4	[2][3][4]
CAS Number	2036-39-7	[2][3][4]
Unlabeled CAS	110-02-1	[3][4]
Molecular Formula	C ₄ D ₄ S	[2][3]
Molecular Weight	88.16 g/mol	[2][4]
Appearance	Colorless to light yellow liquid	[3]
Odor	Benzene-like, pungent, stench	[3][5][6]
Boiling Point	84 °C (183 °F)	[1][3][6]
Melting Point	-38 °C (-36.4 °F)	[3][6]
Flash Point	-9 °C (15.8 °F) [Closed Cup]	[3][6]
Density	1.065 g/cm ³	[3]
Vapor Density	2.9 (Air = 1)	[3]
Autoignition Temp.	395 °C (743 °F)	[3][7]
Solubility in Water	Approx. 3 g/L	[3]
Explosive Limits	LEL: 1.5% / UEL: 12.5%	[3][7]

Section 2: GHS Hazard Identification and Classification

Thiophene-d4 is classified as a hazardous substance under the Globally Harmonized System (GHS). The causality behind this classification stems from its high flammability and its acute and chronic health risks. The low flash point means that vapors can ignite at room temperature, while its toxicity profile necessitates stringent measures to prevent exposure.

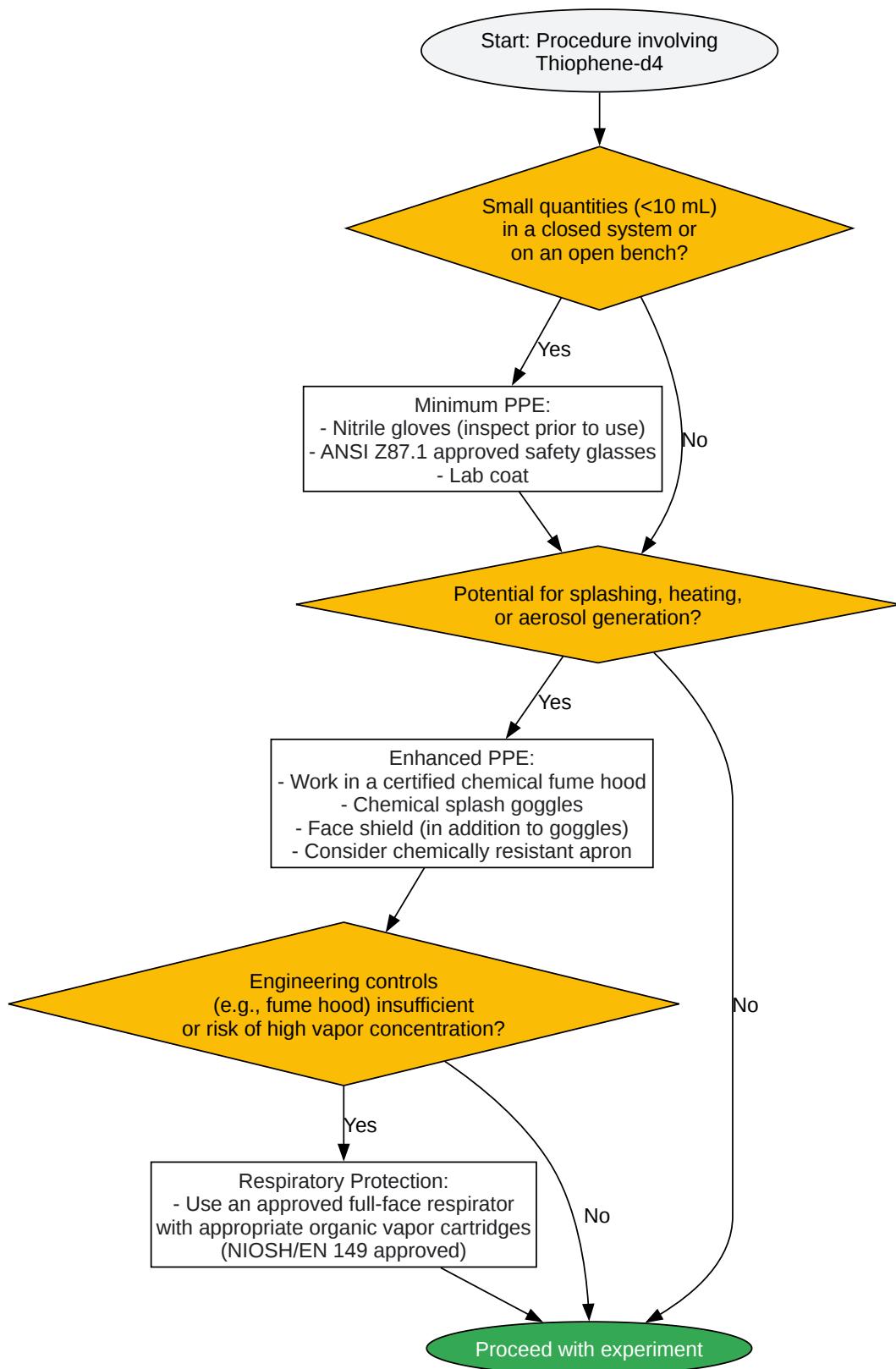
GHS Classification Summary[3]:

- Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)
- Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
- Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)
- Skin Irritation: Category 2 (H315: Causes skin irritation)
- Serious Eye Damage/Irritation: Category 1 / 2A (H318/H319: Causes serious eye damage/irritation)
- Aquatic Hazard (Acute & Chronic): Category 3 (H412: Harmful to aquatic life with long lasting effects)

The following diagram visually represents the GHS pictograms and their associated hazards for **Thiophene-d4**.

Caption: GHS Hazard Pictograms for **Thiophene-d4**.

Section 3: Principles of Safe Handling and Storage


A proactive approach to safety is paramount. The following principles are derived from the chemical's properties and are designed to create a self-validating system of safety where risks are engineered out of the workflow.

- Ventilation: Always handle **Thiophene-d4** in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is critical because its vapors are heavier than air and can accumulate in low-lying areas, posing both a fire and inhalation risk.[5]
- Ignition Source Control: **Thiophene-d4** is highly flammable with a very low flash point.[3][6] All sources of ignition—open flames, hot surfaces, sparks, and static discharge—must be strictly prohibited in handling and storage areas.[8]
- Grounding and Bonding: Metal containers used for transferring the liquid must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][8] Use only non-sparking tools for opening and closing containers.[1][8]

- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place designated for flammable liquids.[1][7] The storage area should be separate from incompatible materials, particularly strong oxidizing agents and strong acids, with which it can react violently.[3][8]
- Personal Hygiene: Do not eat, drink, or smoke in areas where **Thiophene-d4** is handled.[6] Wash hands thoroughly after handling and before any breaks. Contaminated clothing should be removed promptly.[8]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a function of a risk assessment for the specific procedure being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.

[Click to download full resolution via product page](#)

Caption: PPE Selection Workflow for **Thiophene-d4**.

Detailed PPE Specifications:

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.^[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.^[8]
- Skin Protection: Handle with gloves that have been inspected for integrity before use. Dispose of contaminated gloves properly. Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.^{[1][3]}
- Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with organic vapor cartridges approved by NIOSH or an equivalent European standard.^{[1][7]}

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.

First-Aid Measures

- Inhalation: Immediately move the victim to fresh air.^[3] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.^{[1][3]}
- Skin Contact: Take off all contaminated clothing immediately.^[1] Wash the affected area with soap and plenty of water for at least 15 minutes.^{[3][6]} Consult a physician if irritation persists.^[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.^{[3][8]} Remove contact lenses if present and easy to do.^[3] Seek immediate medical attention from an ophthalmologist.
- Ingestion: Do NOT induce vomiting.^[3] Rinse the mouth with water.^{[1][3]} Never give anything by mouth to an unconscious person.^{[1][3]} Call a physician or Poison Control Center immediately.^[1]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective and could spread the flammable liquid.[7][8]
- Specific Hazards: Combustion produces poisonous gases, including toxic oxides of sulfur and carbon (CO, CO₂).[3][8] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[8] Containers may explode when heated.[6][8]
- Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

- Personal Precautions: Evacuate non-essential personnel.[8] Remove all sources of ignition. [1][8] Ensure adequate ventilation.[3] Avoid breathing vapors and prevent contact with skin and eyes.[1][3]
- Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][8]
- Containment and Cleanup:
 - Stop the leak if it can be done without risk.[7]
 - For small spills, absorb with an inert, non-combustible material such as dry earth, sand, or activated charcoal adsorbent.[7][8]
 - Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[1][7]
 - Ventilate the area and wash the spill site after material pickup is complete.[8]

Section 6: Stability and Reactivity

Understanding chemical incompatibilities is crucial for preventing dangerous reactions.

- Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
- Conditions to Avoid: Heat, flames, sparks, and static discharge.[3]
- Incompatible Materials: Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and nitric acid, as violent reactions can occur.[3][6][8]
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and sulfur oxides.[3]

Section 7: Toxicological Profile

The toxicological information is primarily based on the parent compound, Thiophene. It is very hazardous in case of ingestion and toxic if inhaled.[3][7]

- Acute Effects: Contact can cause severe irritation to the eyes and skin.[3][8] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, nausea, and vomiting.[6]
- Chronic Effects: Repeated or prolonged exposure can cause damage to target organs, including the blood, kidneys, nervous system, and liver.[7] Chronic exposure may also lead to dermatitis due to the degreasing properties of the substance.
- Carcinogenicity and Mutagenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[3] Data on mutagenic effects is not available.[3]

Section 8: Disposal Considerations

Chemical waste must be handled with the same care as the virgin material.

- Waste Disposal Method: Disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[3] Do not mix with other waste.
- Contaminated Packaging: Uncleaned containers should be treated as hazardous and handled in the same manner as the product itself. Do not cut, drill, or weld on or near empty

containers as they may contain explosive vapors.[\[9\]](#)

Conclusion

Thiophene-d4, while an invaluable research chemical, presents significant flammability and health hazards that demand rigorous adherence to safety protocols. By understanding the causality behind these hazards—its low flash point, vapor density, and toxicity—researchers can implement the engineering controls, administrative procedures, and personal protective equipment detailed in this guide. This integrated approach ensures a self-validating system of safety, protecting both the individual scientist and the broader research environment.

References

- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Available at: [\[Link\]](#)
- Hazardous Substance Fact Sheet: Thiophene. (n.d.). New Jersey Department of Health. Available at: [\[Link\]](#)
- Thiophene | C4H4S | CID 8030. (n.d.). PubChem, National Institutes of Health. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Thiophene-d4 | CAS 2036-39-7 | LGC Standards [lgcstandards.com]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Introduction: Understanding the Isotopic Distinction in Safety]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1597329#thiophene-d4-safety-data-sheet-sds-information\]](https://www.benchchem.com/product/b1597329#thiophene-d4-safety-data-sheet-sds-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com